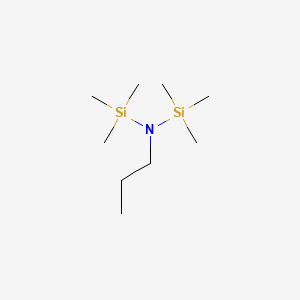

Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-

Description

1,1,1,3,3,3-Hexamethyldisilazane (HMDS), CAS 999-97-3, is an organosilicon compound with the molecular formula C₆H₁₉NSi₂ and a molecular weight of 161.39 g/mol . It consists of two trimethylsilyl groups bonded to a central nitrogen atom, forming a disilazane structure. HMDS is a colorless liquid with a boiling point of 125°C, a melting point of -78°C, and a density of 0.774 g/mL . It is widely used as a silylating agent, surface modifier, and chemical vapor deposition (CVD) precursor due to its volatility and ability to donate trimethylsilyl groups .

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(trimethylsilyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H25NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCQLXKVOQBVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H25NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303577 | |

| Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7331-84-2 | |

| Record name | NSC159135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexamethyldisilazane can be synthesized through several methods. One common method involves the reaction of hexamethyldisilazane with chlorotrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, 1,1,1,3,3,3-hexamethyldisilazane is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation and other separation techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexamethyldisilazane undergoes several types of chemical reactions, including:

Silylation Reactions: It is commonly used as a silylating agent to introduce trimethylsilyl groups into various organic molecules.

Deprotonation Reactions: The compound can act as a base and undergo deprotonation reactions to form corresponding anions.

Common Reagents and Conditions

Silylation Reactions: These reactions typically involve the use of 1,1,1,3,3,3-hexamethyldisilazane in the presence of a catalyst such as imidazole or pyridine.

Deprotonation Reactions: These reactions often require the presence of a strong base such as sodium hydride or lithium diisopropylamide (LDA) to facilitate the deprotonation process.

Major Products Formed

Silylation Reactions: The major products formed from these reactions are trimethylsilyl derivatives of the target molecules.

Deprotonation Reactions: The major products are the corresponding anions of the deprotonated molecules.

Scientific Research Applications

Applications in Organic Synthesis

Silylation Agent

HMDS is primarily used as a silylating agent in organic synthesis. It facilitates the trimethylsilylation of alcohols, amines, and carboxylic acids, which protects these functional groups during chemical reactions. This protection is crucial for synthesizing complex organic molecules without unwanted side reactions .

Solvent and Reaction Medium

In addition to its role as a silylating agent, HMDS serves as a solvent in organic synthesis and organometallic chemistry. Its low cost and high vapor pressure make it an attractive option for various synthetic pathways .

Applications in Semiconductor Manufacturing

Chemical Vapor Deposition (CVD)

HMDS is widely used as a precursor in chemical vapor deposition processes. It is preferred over more hazardous alternatives due to its stability and ease of handling. In CVD, HMDS contributes to the formation of silicon nitride (SiN) films, which are essential for semiconductor devices .

Adhesion Promoter

In photolithography processes within semiconductor manufacturing, HMDS acts as an adhesion promoter for photoresists. This property enhances the quality of the lithographic patterning on silicon wafers .

Applications in Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)

In analytical chemistry, HMDS is employed to enhance the detectability of polar compounds during pyrolysis gas chromatography-mass spectrometry (Py-GC-MS). By converting polar functional groups into more volatile silylated derivatives, HMDS improves the analysis of complex mixtures .

Sample Preparation

HMDS can also be utilized as an alternative to critical point drying in electron microscopy sample preparation. This application is particularly valuable for preserving delicate biological specimens without introducing artifacts .

Case Study 1: Pharmaceutical Synthesis

In pharmaceutical chemistry, HMDS has been effectively used to protect amino acids during the synthesis of cephalosporin antibiotics. The silylation process allows for selective reactions that lead to higher yields and purities of the desired products .

Case Study 2: Semiconductor Fabrication

A study demonstrated that using HMDS as a precursor in plasma-enhanced chemical vapor deposition resulted in high-quality silicon carbon nitride (SiCN) films with excellent mechanical properties. This application highlights its importance in developing advanced materials for electronics .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Silylation of alcohols and amines |

| Solvent for organic reactions | |

| Semiconductor Manufacturing | Precursor in chemical vapor deposition (CVD) |

| Adhesion promoter in photolithography | |

| Analytical Chemistry | Enhancing detection in GC-MS |

| Sample preparation for electron microscopy |

Mechanism of Action

The primary mechanism of action of 1,1,1,3,3,3-hexamethyldisilazane involves its role as a silylating agent. It reacts with hydroxyl, amino, and other nucleophilic groups in organic molecules to form stable trimethylsilyl derivatives. This reaction enhances the stability and volatility of the target molecules, making them more suitable for various analytical techniques such as gas chromatography and mass spectrometry .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of HMDS and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| HMDS | C₆H₁₉NSi₂ | 161.39 | 125 | Two trimethylsilyl groups on nitrogen |

| 1,1,3,3-Tetramethyldisilazane | C₄H₁₅NSi₂ | 133.34 | ~99–100 | Two dimethylsilyl groups on nitrogen |

| APTMS (3-aminopropyltrimethoxysilane) | C₆H₁₇NO₃Si | 179.29 | 217 | Amino-terminated silane with methoxy groups |

| Octylsilane | C₈H₂₀O₃Si | 216.37 | 225–230 | Octyl chain with hydrolyzable groups |

Key Observations :

- HMDS has higher volatility than 1,1,3,3-tetramethyldisilazane due to its fully methylated structure, which reduces intermolecular interactions .

- Compared to APTMS, HMDS lacks reactive amino or methoxy groups, making it more hydrophobic but less suitable for covalent bonding with polar substrates .

Functional Performance in Surface Modification

HMDS is used to hydrophobize silica surfaces by replacing hydroxyl groups with trimethylsilyl moieties. Evidence from silica modification studies reveals:

- Functional Group Loading : HMDS achieves 3.5% w/w loading on silica, lower than octylsilane (5–6% w/w ) due to its smaller molecular size and steric spread .

- Surface Area (SBET) : HMDS reduces SBET significantly at higher concentrations (e.g., 3.0 mmol/g ), whereas octylsilane causes minimal SBET loss despite similar loading .

- Thermal Stability : HMDS-modified silica exhibits lower weight loss (3.5% vs. 5–6% for octylsilane) in thermogravimetric analysis, indicating superior thermal stability .

Table 2: Silica Modification Efficiency

| Modifier | Functional Group Loading (% w/w) | SBET Reduction (%) | Thermal Stability (Weight Loss, % w/w) |

|---|---|---|---|

| HMDS | 3.5 | 25–30 | 3.5 |

| Octylsilane | 5–6 | 10–15 | 5–6 |

Comparison with Other Organosilicon Compounds

- HMDS vs. Trimethylchlorosilane (TMCS) :

- HMDS vs. Hexamethyldisiloxane (HMDSO) :

- HMDSO forms superhydrophobic coatings but lacks nitrogen content, limiting its use in nitrided film synthesis .

Biological Activity

Disilazane, specifically 1,1,1,3,3,3-hexamethyl-2-propyl- (commonly referred to as hexamethyldisilazane or HMDS), is a compound extensively used in various industrial applications. Its biological activity has been a subject of interest due to its potential implications in both toxicology and pharmacology. This article reviews the biological activity of HMDS based on diverse research findings and case studies.

- Molecular Formula : C6H19NSi2

- Molecular Weight : 161.4 g/mol

- CAS Number : 999-97-3

- Boiling Point : 125 °C

- Flash Point : 15 °C

Toxicological Profile

HMDS has been evaluated for its toxicity through various routes of exposure including oral, dermal, and inhalation. Key findings include:

- Acute Toxicity : Studies indicate that HMDS is slightly to moderately toxic upon acute exposure. It is not classified as an eye irritant and shows minimal dermal irritation under certain conditions but can cause necrosis under occlusive conditions .

- Genotoxicity : In vitro assays have confirmed that HMDS is neither genotoxic nor mutagenic. Furthermore, it does not exhibit reproductive or developmental toxicity in animal models .

- Respiratory Effects : Short-term inhalation studies have demonstrated respiratory tract irritation and reversible central nervous system depression in rats. A no-observed adverse effect level (NOAEL) was established at 75 ppm for subchronic inhalation exposure .

The biological activity of HMDS is closely related to its chemical structure and reactivity. As a silylating agent, it modifies the surface chemistry of various substrates, enhancing their properties for industrial applications. The mechanism involves the formation of trimethylsilyl ethers from hydroxyl groups in alcohols and phenols, which can significantly alter the biological behavior of these compounds .

Study 1: Inhalation Toxicity Assessment

A study conducted on rats exposed to HMDS via inhalation over a 90-day period revealed changes in clinical chemistry parameters and effects on renal function. However, these effects were attributed to alpha-2µ-nephropathy specific to male rats and are not considered relevant to human health .

Study 2: Silylation Efficiency

Research has shown that HMDS is effective for the trimethylsilylation of hydrogen-labile substrates such as alcohols and amines under neutral conditions. This efficiency makes it a preferred reagent in organic synthesis and analytical chemistry .

Applications in Industry

HMDS is widely utilized in several fields:

- Semiconductor Industry : Used as an adhesion promoter and surface treatment agent.

- Chemical Synthesis : Acts as a protective group for sensitive functional groups during chemical reactions.

- Analytical Chemistry : Enhances the detectability of polar compounds in gas chromatography-mass spectrometry by forming silylated derivatives .

Summary Table of Biological Effects

| Effect | Observation |

|---|---|

| Acute Toxicity | Slightly to moderately toxic |

| Genotoxicity | Not genotoxic or mutagenic |

| Dermal Irritation | Minimal under semiocclusive conditions |

| Respiratory Effects | Irritation observed; reversible CNS depression |

| NOAEL | 75 ppm (inhalation) |

Q & A

Q. What are the standard synthetic routes for preparing 1,1,1,3,3,3-hexamethyl-2-propyl-disilazane, and how is purity ensured?

Methodological Answer: HMDS is typically synthesized via the reaction of ammonia with chlorotrimethylsilane, yielding sodium bis(trimethylsilyl)amide as an intermediate . Purification involves distillation under inert conditions to prevent hydrolysis. Purity is assessed using gas chromatography (GC) coupled with mass spectrometry (MS) to detect residual amines or silanol byproducts. For academic use, suppliers like LOBA Chemie provide HMDS at ≥98% purity, verified via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .

Key Data:

Q. How is HMDS characterized structurally and functionally in organic synthesis?

Methodological Answer: Structural characterization relies on:

- ¹H/¹³C NMR: Trimethylsilyl (TMS) groups appear as singlets at δ 0.1–0.3 ppm (¹H) and δ 1–3 ppm (¹³C) .

- X-ray Crystallography: Used to confirm coordination modes in metal complexes (e.g., Ru-HMDS complexes show η²-Si-H bonding) .

- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition onset ~250°C) .

Functional Role:

- Silylation Agent: Converts hydroxyl groups to TMS ethers in alcohols, phenols, and carboxylic acids, enhancing volatility for GC/MS analysis .

Advanced Research Questions

Q. How does HMDS deposition impact the performance of graphene field-effect transistors (GFETs)?

Methodological Answer: HMDS forms hydrophobic layers on SiO₂ substrates, reducing ambient contamination (e.g., H₂O, O₂) and improving graphene carrier mobility. Experimental protocols include:

Pre-exfoliation Deposition: Apply HMDS via spin-coating (500–1000 rpm, 30 sec) before mechanical exfoliation of graphene .

Post-exfoliation Treatment: Anneal HMDS-coated substrates at 150–200°C to enhance adhesion .

Observed Outcomes:

- Device Reproducibility: HMDS reduces hysteresis in transfer characteristics by 40–60% compared to untreated substrates .

- Contradiction Note: HMDS may introduce residual stress in graphene; pairing with Al₂O₃ atomic layer deposition (ALD) mitigates this but complicates process scalability .

Q. What computational challenges arise in modeling HMDS-metal complexes, and how are they addressed?

Methodological Answer: Challenges:

- Electronic Structure: The Si-N-Si backbone requires hybrid functionals (e.g., B3PW91) for accurate charge distribution, as standard B3LYP underestimates Si–N bond polarization .

- Van der Waals Interactions: Dispersion-corrected DFT (e.g., D3-BJ) is critical for modeling HMDS coordination to transition metals like Ru .

Case Study:

In [RuH₂{(η²-HSiMe₂)₂NH}(PCy₃)₂], DFT simulations revealed a non-classical η²-Si-H bonding mode, validated by NMR and X-ray data .

Q. How can researchers resolve contradictions in HMDS’s dual role as a silylation agent and catalyst poison?

Methodological Answer: Context: HMDS enhances silylation efficiency but can deactivate catalysts (e.g., Ru) via strong Si–N coordination .

Strategies:

Sequential Additions: Introduce HMDS after catalytic steps (e.g., hydrogenation) to avoid metal poisoning.

Alternative Ligands: Use sterically hindered ligands (e.g., PCy₃) to block HMDS-metal interactions .

Data-Driven Example:

In deuteration studies, Ru-HMDS complexes catalyzed selective H/D exchange in silazanes but required excess HMDS (5:1 molar ratio) to maintain activity .

Contradiction Analysis Table

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.